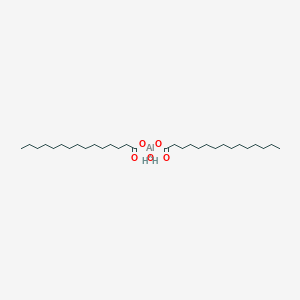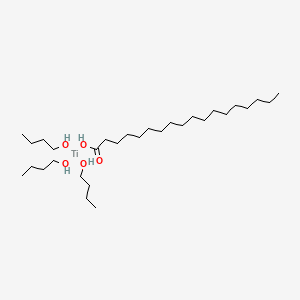
Tributoxy(stearato-O)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributoxy(stearato-O)titanium is a titanium-based organometallic compound with the molecular formula C30H66O5Ti. It is known for its unique properties and applications in various fields, including catalysis, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributoxy(stearato-O)titanium can be synthesized through the reaction of titanium tetrachloride with stearic acid and butanol. The reaction typically involves the following steps:
Reaction of Titanium Tetrachloride with Stearic Acid: Titanium tetrachloride is reacted with stearic acid in the presence of a solvent such as toluene. This step forms an intermediate titanium stearate complex.
Addition of Butanol: Butanol is then added to the reaction mixture, leading to the formation of this compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process may include continuous feeding of reactants and efficient removal of by-products to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tributoxy(stearato-O)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The butoxy and stearato groups can be substituted with other ligands, leading to the formation of different titanium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of ligands such as phosphines or amines in the presence of a suitable solvent
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium complexes with different ligands.
Scientific Research Applications
Tributoxy(stearato-O)titanium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in esterification and transesterification reactions, enhancing reaction rates and selectivity.
Materials Science: The compound is employed in the synthesis of titanium-based materials, including coatings and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of high-performance polymers and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of tributoxy(stearato-O)titanium involves its ability to coordinate with various substrates and facilitate chemical transformations. The titanium center acts as a Lewis acid, activating substrates and promoting reactions such as esterification and transesterification. The compound’s unique structure allows it to interact with different molecular targets, enhancing its catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
Titanium Tetraisopropoxide: Another titanium-based compound used in similar applications.
Titanium Tetraethoxide: Known for its use in the synthesis of titanium dioxide and other materials.
Titanium Tetrachloride: A precursor to many titanium compounds and widely used in industrial processes
Uniqueness
Tributoxy(stearato-O)titanium stands out due to its specific combination of butoxy and stearato ligands, which confer unique solubility and reactivity properties. This makes it particularly effective in certain catalytic and material synthesis applications, where other titanium compounds may not perform as well .
Properties
CAS No. |
81307-49-5 |
|---|---|
Molecular Formula |
C30H66O5Ti |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
butan-1-ol;octadecanoic acid;titanium |
InChI |
InChI=1S/C18H36O2.3C4H10O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2-3-4-5;/h2-17H2,1H3,(H,19,20);3*5H,2-4H2,1H3; |
InChI Key |
QOHMNFNEMFPBDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCO.CCCCO.CCCCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


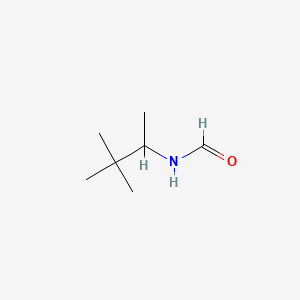
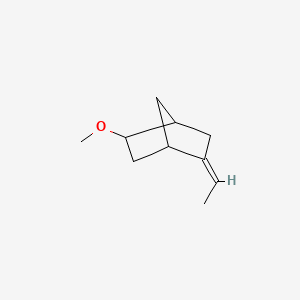
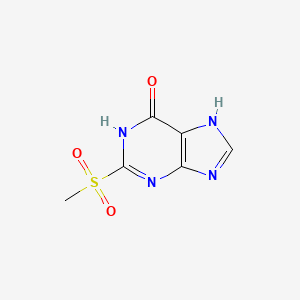
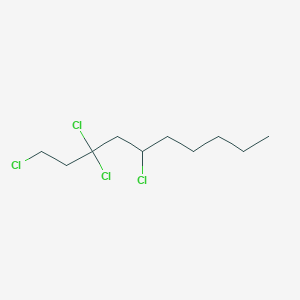

![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
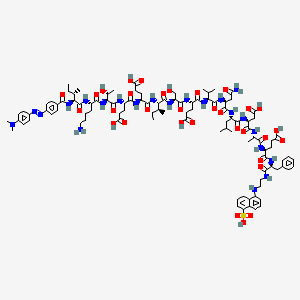
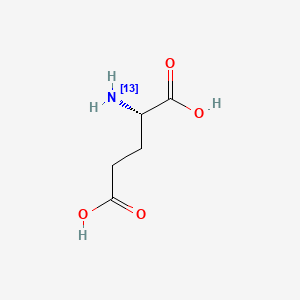
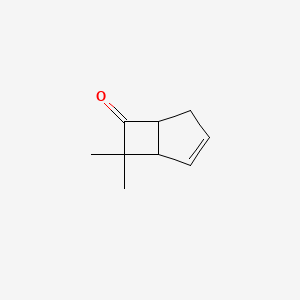
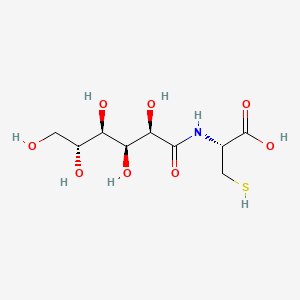
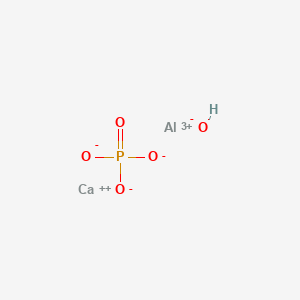
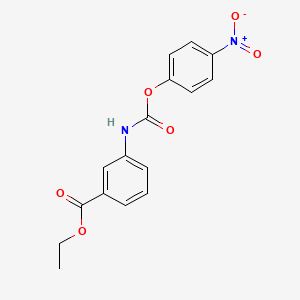
![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
